N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide

Physicochemical Profile Lipophilicity Drug-likeness

Kinase selectivity profiling requires reference compounds with well-defined steric and electronic parameters. This 3,5-dimethylpyrazole-substituted pyrimidine-thiophene carboxamide offers a distinct reference point for SAR mapping. Key advantages: (i) unique clogP (~2.8), TPSA (~86 Ų) and only 3 rotatable bonds enable reliable rank-order permeability predictions; (ii) the 3,5-dimethyl substitution alters π-stacking and hydrogen-bond acceptor capacity relative to unsubstituted pyrazole analogs, sharpening selectivity cliff identification in broad kinase panels; (iii) structural rigidity favors co-crystallization and scaffold-hopping campaigns. Available from BenchChem with expedited global shipping and full analytical documentation.

Molecular Formula C14H13N5OS
Molecular Weight 299.35
CAS No. 1421459-61-1
Cat. No. B2683613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
CAS1421459-61-1
Molecular FormulaC14H13N5OS
Molecular Weight299.35
Structural Identifiers
SMILESCC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=CS3)C
InChIInChI=1S/C14H13N5OS/c1-9-6-10(2)19(18-9)14-15-7-11(8-16-14)17-13(20)12-4-3-5-21-12/h3-8H,1-2H3,(H,17,20)
InChIKeyDPDCOFUAQKZGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Class and Comparator Landscape


N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide (CAS 1421459-61-1) is a heterocyclic small molecule comprising a 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine scaffold linked via a 5-position carboxamide to a thiophene-2-carbonyl group. Its molecular formula is C₁₄H₁₃N₅OS and its molecular weight is 299.35 g/mol . The compound belongs to the broader class of pyrazolyl-pyrimidine derivatives, many of which have been patented as kinase inhibitors (e.g., RIP2 kinase, SYK) [1]. Close analogs that differ principally in the nature of the heterocycle attached at the pyrimidine 2-position (e.g., unsubstituted pyrazole, 2-methylimidazole, pyrrolidine, morpholine) or in the linker/amide region form the comparator set for this evidence guide.

1 Pyrazolyl-pyrimidine heterocycle used as a kinase inhibitor probe; part of a patented chemotype family.
2 Comparator landscape includes analogs with pyrazole, 2-methylimidazole, pyrrolidine, or morpholine at the pyrimidine 2-position.
3 3,5-Dimethyl substitution on the pyrazole introduces distinct steric and electronic features for kinase selectivity screening.

Why Generic Substitution Fails


Within the pyrazolyl-pyrimidine-thiophene carboxamide chemotype, even subtle variations at the pyrazole N1-substituent dramatically alter the compound's conformational landscape, electronic distribution, and steric footprint. The 3,5-dimethyl substitution on the pyrazole ring introduces two key differentiation features absent in the unsubstituted pyrazole analog: (i) increased electron density on the pyrazole ring, which modulates π-stacking and hydrogen-bond acceptor capacity, and (ii) a larger steric bulk that restricts rotational freedom and influences binding-pocket complementarity in kinase ATP sites . These changes can shift kinase selectivity profiles, metabolic stability, and solubility in ways that are not predictable from the unsubstituted core alone. Consequently, generic replacement with a structurally similar but electronically or sterically distinct analog—such as the 2-methylimidazole or pyrrolidine variants—risks loss of target engagement, altered off-target activity, and irreproducible biological results [1].

Pyrazole N1-substitution shifts electron density and may alter kinase selectivity profiles; structurally similar analogs may not reproduce target engagement.

3,5-Dimethyl steric bulk restricts rotational freedom; replacement with more flexible analogs (e.g., pyrrolidine) can change conformational pre-organization and binding mode.

H-Bond acceptor count and geometry differ from 2-methylimidazole congener; direct interchange risks changing hinge-region contacts and off-target profile.

Quantitative Differentiation Evidence


LogP and Solubility vs. Unsubstituted Pyrazole Analog

The 3,5-dimethyl substitution on the pyrazole ring increases the calculated partition coefficient (clogP) by approximately +0.7 log units compared to the unsubstituted pyrazole analog N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide, while simultaneously reducing aqueous solubility by ~3-fold at pH 7.4 . This modulation of lipophilic-hydrophilic balance is critical for cell permeability and protein binding.

LogP & Solubility
Class-level inference
clogP ~2.8 vs ~2.1 for unsubstituted pyrazole analog; solubility ~3-fold lower at pH 7.4
Informs formulation strategy and cell permeability assay design
In silico prediction; experimental validation recommended
Physicochemical Profile Lipophilicity Drug-likeness

TPSA vs. Pyrrolidine Analog

The 3,5-dimethylpyrazole moiety contributes two additional nitrogen atoms and an extended π-system compared to the pyrrolidine analog N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide. This results in a calculated topological polar surface area (TPSA) of ~86 Ų for the target compound versus ~58 Ų for the pyrrolidine analog .

TPSA vs Pyrrolidine
Class-level inference
TPSA ≈ 86 Ų vs 58 Ų for pyrrolidine analog (Δ+28)
Lower predicted BBB permeability; supports peripheral target focus
In silico calculation; confirm with PAMPA-BBB assay
Molecular Descriptor Polar Surface Area Blood-Brain Barrier

H-Bond Acceptor Profile vs. 2-Methylimidazole Analog

The 3,5-dimethylpyrazole ring presents a different spatial arrangement of hydrogen-bond acceptor sites compared to the 2-methylimidazole analog (CAS 1421456-39-4). In the dimethylpyrazole, acceptor interactions are primarily through the pyrimidine ring nitrogens and the carboxamide oxygen, while the 2-methylimidazole introduces an additional nitrogen at position 3 of the imidazole that can engage alternative hinge-region contacts in kinase ATP pockets .

H-Bond Acceptor Profile
Supporting evidence
4 H-bond acceptors vs 5 for 2-methylimidazole analog; distinct spatial orientation
May redirect kinase hinge binding; not interchangeable in kinase panels
Modeling-based; verify with ITC or X-ray co-structure
Hydrogen Bonding Kinase Hinge Binding Molecular Recognition

Rotatable Bond Count vs. Ethylenediamine-Linked Analog

The target compound features a direct pyrimidine-5-carboxamide linkage with only 3 rotatable bonds, whereas the close analog N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)thiophene-2-carboxamide (CAS 1172761-22-6) contains an ethylene spacer and an additional secondary amine, yielding 6 rotatable bonds . Lower flexibility in the target compound reduces the entropic penalty upon protein binding.

Rotatable Bonds
Supporting evidence
3 rotatable bonds vs 6 for ethylenediamine-linked analog (Δ−3)
Reduced entropic penalty may favor binding affinity in pre-organized sites
Useful for NMR or crystallography; verify bioactive geometry
Conformational Flexibility Entropic Penalty Binding Affinity

Recommended Application Scenarios


Kinase Selectivity Profiling

The unique combination of clogP (~2.8), TPSA (~86 Ų), and H-bond acceptor count (4) positions this compound as a reference probe for profiling kinase selectivity. When comparing structure-activity relationships across a series of pyrazolyl-pyrimidine analogs, the 3,5-dimethyl substitution provides a distinct steric and electronic reference point that complements the unsubstituted pyrazole and imidazole congeners. Use in broad kinase panels (e.g., DiscoverX KINOMEscan) at concentrations informed by the solubility profile (estimated ~50 µM in assay buffer with 0.1% DMSO) enables mapping of substitution-dependent selectivity cliffs .

Peripheral Anti-Inflammatory Target Programs

The TPSA >80 Ų and moderate lipophilicity predict predominant peripheral exposure with limited CNS penetration, aligning with target product profiles for peripheral kinase targets such as RIP2 or SYK implicated in inflammatory bowel disease or rheumatoid arthritis. The structural rigidity (3 rotatable bonds) favors co-crystallization attempts with the kinase domain, making this compound a candidate for fragment-based or scaffold-hopping lead generation campaigns .

Physicochemical Benchmarking

Because the compound embodies a well-defined heterocyclic core with measurable predicted property differences from its immediate analogs (ΔclogP +0.7, ΔTPSA +28 Ų, ΔRotBonds -3), it is suitable as a training set molecule for computational chemistry courses, logP measurement method validation, and PAMPA permeability assay calibration, where the predicted rank-order of permeability (dimethylpyrazole < unsubstituted pyrazole < pyrrolidine analog) can be experimentally verified .

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Kinase panel screening
Confirm selectivity pattern across a kinase panel (e.g., KINOMEscan)
Inflammatory signaling research
Peripheral kinase target engagement
Assess target engagement and pathway modulation in cell-based models
Physicochemical benchmarking
Property training set & assay calibration
Verify logP, PAMPA permeability rank-order; validate computational predictions
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